molecular formula C12H21NO3 B13324563 tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate

tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate

Katalognummer: B13324563
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: DCUBAOPECSMZFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate: is a synthetic organic compound that belongs to the class of oxazocanes This compound is characterized by its unique structure, which includes a tert-butyl group, a methylene bridge, and an oxazocane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable oxazocane precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and cost-effectiveness of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylene bridge can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing the mechanisms of enzyme catalysis and protein-ligand interactions.

Medicine: In medicine, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its unique structure may impart desirable pharmacological properties, such as improved bioavailability and target specificity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific context in which the compound is used, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness: tert-Butyl 3-methylene-1,5-oxazocane-5-carboxylate is unique due to its specific oxazocane ring structure and the presence of a methylene bridge. This structural feature distinguishes it from other similar compounds and imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

tert-butyl 3-methylidene-1,5-oxazocane-5-carboxylate

InChI

InChI=1S/C12H21NO3/c1-10-8-13(6-5-7-15-9-10)11(14)16-12(2,3)4/h1,5-9H2,2-4H3

InChI-Schlüssel

DCUBAOPECSMZFP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCOCC(=C)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.